molecular formula C17H16Br3NO4 B1254566 Hemibastadinol 3

Hemibastadinol 3

Cat. No. B1254566
M. Wt: 538 g/mol
InChI Key: KTCXMUWGHHIRCQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemibastadinol 3 is a natural product found in Ianthella basta with data available.

Scientific Research Applications

Isolation and Structural Analysis

Hemibastadinol 3 is a compound isolated from the marine sponge Ianthella basta, found in the Bismarck Archipelago of Papua New Guinea. Researchers have identified hemibastadinols 1-3 as significant biosynthetic links to a series of bromotyrosine tetramers known as bastadins. These compounds, including hemibastadinol 3, have been studied for their antimicrobial activities (Pettit et al., 1996).

Bioactive Properties in Marine Sponges

Hemibastadinol 3, along with other bromo- and iodo-containing compounds from marine sponges, was investigated for its ability to inhibit bacterial virulence. In a study, these compounds were found to effectively inhibit the bacterial type III secretion system (T3SS) in Yersinia pseudotuberculosis without affecting the growth or metabolic activity of the bacteria. Hemibastadinol 3, in particular, demonstrated potential as a T3SS inhibitor (McCauley et al., 2017).

Antibiofilm Activity

Research on hemibastadins analogues, including hemibastadinol 3, has revealed their efficacy in inhibiting biofilm formation by various marine bacterial strains. This compound showed promising antibiofilm efficiencies at specific concentrations, with minimal toxicity against both targeted bacteria and non-targeted marine organisms. This suggests a potential application of hemibastadinol 3 in developing eco-friendly biocides (Kacou et al., 2019).

Protein Kinase Inhibition and Cytotoxicity

Hemibastadinol 3, along with other compounds isolated from Ianthella basta, demonstrated significant inhibition of various protein kinases. This property is valuable for therapeutic applications, particularly in targeting specific cellular processes in cancer therapies. Furthermore, some of these compounds showed strong cytotoxic potential against certain cell lines, indicating their potential use in cancer research (Niemann et al., 2013).

Inhibition of Blue Mussel Phenoloxidase

Hemibastadin derivatives, including hemibastadinol 3, have been explored for their potential as inhibitors of blue mussel phenoloxidase, a key enzyme in mussel attachment to substrates. These compounds' inhibitory activity against this enzyme suggests their application in antifouling research, crucial for marine bioengineering and environmental conservation (Niemann et al., 2015).

properties

Product Name

Hemibastadinol 3

Molecular Formula

C17H16Br3NO4

Molecular Weight

538 g/mol

IUPAC Name

(2S)-3-(3-bromo-4-hydroxyphenyl)-N-[2-(3,5-dibromo-4-hydroxyphenyl)ethyl]-2-hydroxypropanamide

InChI

InChI=1S/C17H16Br3NO4/c18-11-5-9(1-2-14(11)22)8-15(23)17(25)21-4-3-10-6-12(19)16(24)13(20)7-10/h1-2,5-7,15,22-24H,3-4,8H2,(H,21,25)/t15-/m0/s1

InChI Key

KTCXMUWGHHIRCQ-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)NCCC2=CC(=C(C(=C2)Br)O)Br)O)Br)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)NCCC2=CC(=C(C(=C2)Br)O)Br)O)Br)O

synonyms

hemibastadinol 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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